molecular formula C18H23N3O3 B5514802 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide

Cat. No. B5514802
M. Wt: 329.4 g/mol
InChI Key: AQLJTQAIFDNKES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions including ring opening followed by ring closure reactions, showcasing the intricate methods required to form such molecules. For instance, the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) involved reactions starting from 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile, indicating the complex procedures for synthesizing compounds within this family (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray diffraction and spectroscopy. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, was elucidated, demonstrating the planar nature of the pyran ring, which is a common feature in this compound class (Wang et al., 2005).

Chemical Reactions and Properties

Compounds within this category undergo various chemical reactions, including interactions with phosphonium salts and stable phosphorus ylides, showcasing their reactivity and potential for chemical modifications. Such reactions can lead to the formation of novel structures with diverse properties (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and thermodynamic properties, have been a focus of various studies. For instance, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one was determined to reveal insights into its conformation and interactions within crystals, highlighting the importance of physical property analysis in understanding compound behavior (Inglebert et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with various agents, are crucial for understanding the applications and behavior of these compounds. Studies have detailed the synthesis and characterization of related compounds, providing insights into their chemical behavior and potential applications (Chen et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure of Pyrazole Ligands and Complexes Research has demonstrated the synthesis of highly substituted pyrazole ligands through reactions involving chromone derivatives, leading to the formation of complexes with platinum(II) and palladium(II) ions. These complexes were characterized by various spectroscopic methods, confirming their potential in synthetic chemistry applications (Budzisz, Małecka, & Nawrot, 2004).

Molecular Docking of Anticancer Agents Another study focused on synthesizing novel thiazoles and thiadiazoles incorporating a pyranochromene moiety, highlighting their promising anticancer activity. Molecular docking techniques were utilized to predict the biological activity of these compounds, indicating their potential use in developing anticancer drugs (Gomha, Abdelhamid, Kandil, Kandeel, & Abdelrehem, 2018).

Antimicrobial and Antifungal Activities

Antimicrobial Activity of Pyrazolyl and Chromene-Based Compounds Research into the antimicrobial properties of pyrazol-4-yl- and 2H-chromene-based substituted anilines has shown significant activity against various microbial strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Antioxidative and Anti-inflammatory Properties

Antioxidative Derivatives from Red Seaweed A study identified highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia with antioxidative and anti-inflammatory properties. These derivatives showed significant cyclooxygenase and lipoxygenase inhibitory activities, suggesting their potential in treating inflammation-related conditions (Makkar & Chakraborty, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures have diverse biological activities, such as anticancer, anticonvulsant, antimicrobial, and antidiabetic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties .

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-9-20-21(11-13)6-5-18(22)19-10-14-7-15-3-4-16(23-2)8-17(15)24-12-14/h3-4,8-9,11,14H,5-7,10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJTQAIFDNKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide

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